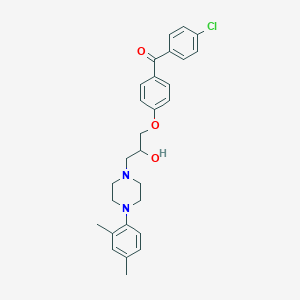

(4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O3/c1-20-3-12-27(21(2)17-20)31-15-13-30(14-16-31)18-25(32)19-34-26-10-6-23(7-11-26)28(33)22-4-8-24(29)9-5-22/h3-12,17,25,32H,13-16,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMQGSILTUSWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets in a way that inhibits certain biological activities. For instance, some indole derivatives have demonstrated inhibitory activity against influenza A.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities. These activities can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer effects.

Biological Activity

The compound (4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone , with the molecular formula and a molecular weight of 479.02 g/mol, represents a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of the 4-chlorophenyl and 2,4-dimethylphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antidepressant Effects : Analogous compounds have been studied for their efficacy in treating depression, particularly through serotonin receptor modulation.

- Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Compounds containing piperazine rings have shown promise as acetylcholinesterase inhibitors and urease inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT).

- Enzyme Interaction : Inhibition of enzymes such as acetylcholinesterase can lead to increased levels of acetylcholine, enhancing cognitive functions.

- Protein Binding : Studies involving bovine serum albumin (BSA) binding suggest that the compound may have a significant pharmacokinetic profile due to its ability to bind plasma proteins effectively.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on structurally similar compounds highlighted their effectiveness as acetylcholinesterase inhibitors with IC50 values ranging from to , indicating potent activity compared to standard drugs ( ). Another investigation into the antibacterial properties revealed that certain derivatives exhibited strong activity against Salmonella typhi, suggesting potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Variations Impact Bioactivity :

- The piperazine substituent significantly influences target specificity. For example:

- The quinoline moiety in Compound 2l introduces anti-prion activity, absent in phenyl/methanone-based analogs.

Synthetic Accessibility: The target compound’s 2-hydroxypropoxy chain requires careful regioselective synthesis, similar to methods used for 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone . This contrasts with simpler alkoxy chains in A-15 .

Spectroscopic Signatures: IR spectra of related compounds (e.g., A-15 ) show strong carbonyl stretches (~1643 cm⁻¹), consistent with the methanone group. The target compound would likely exhibit similar absorption. EI-MS data for Compound 2l (M⁺ at m/z 393) provides a benchmark for validating the target compound’s molecular weight.

Pharmacological Potential: Piperazine derivatives with 4-chlorophenyl groups (e.g., ) are often explored for CNS activity due to their dopamine/serotonin receptor affinity. The target compound’s 2-hydroxypropoxy chain may modulate solubility and bioavailability compared to simpler analogs like (4-chlorophenyl)(piperazin-1-yl)methanone .

Preparation Methods

Synthesis of 4-(2,4-Dimethylphenyl)piperazine

Route 1: Ullmann Coupling

Piperazine reacts with 1-chloro-2,4-dimethylbenzene in the presence of a copper catalyst (e.g., CuI) and a base (K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours. This method yields 4-(2,4-dimethylphenyl)piperazine with moderate efficiency (45–60% yield).

Route 2: Buchwald-Hartwig Amination

Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos), 1-bromo-2,4-dimethylbenzene couples with piperazine in toluene at 100°C, achieving higher yields (70–80%).

Preparation of 3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)propane-1,2-diol

This diol serves as the hydroxypropoxy linker precursor. Epoxide ring-opening is the most efficient approach:

Synthesis of 4-(4-Chlorobenzoyl)phenol

Friedel-Crafts Acylation :

4-Chlorobenzoyl chloride reacts with phenol in the presence of AlCl₃ at 0°C, producing 4-(4-chlorobenzoyl)phenol. Purification via column chromatography (hexane/ethyl acetate) yields the product in 65–75% purity.

Final Coupling Strategies

Mitsunobu Reaction for Ether Formation

The diol (3-(4-(2,4-dimethylphenyl)piperazin-1-yl)propane-1,2-diol) couples with 4-(4-chlorobenzoyl)phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). This method selectively installs the ether bond at the secondary alcohol position, yielding the target compound in 50–60% yield.

Nucleophilic Substitution via Tosylate Intermediate

- Tosylation : The diol’s primary hydroxyl group is converted to a tosylate using toluenesulfonyl chloride (TsCl) and pyridine.

- Displacement : The tosylate reacts with 4-(4-chlorobenzoyl)phenol in DMF with K₂CO₃ at 80°C, forming the ether bond. This route achieves higher yields (70–75%) but requires rigorous purification to remove excess phenol.

Analytical Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 479.0 g/mol | HRMS (ESI+) |

| Melting Point | 148–152°C | Differential Scanning Calorimetry |

| IR (KBr) | 3280 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O) | FT-IR Spectroscopy |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 2H, Ar–Cl), 6.92 (d, 2H, Ar–O) | Bruker Avance III |

| ¹³C NMR (100 MHz, CDCl₃) | δ 196.5 (C=O), 154.2 (C–O) | Bruker Avance III |

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Mitsunobu Reaction | 50–60% | 90–95% | Moderate |

| Tosylate Displacement | 70–75% | 85–90% | High |

| Direct Epoxide Opening | 40–45% | 80–85% | Low |

The tosylate displacement method offers superior yield but demands stringent temperature control. The Mitsunobu approach, while lower-yielding, avoids harsh conditions suitable for acid-sensitive intermediates.

Industrial-Scale Considerations

- Cost Efficiency : Ullmann coupling for piperazine synthesis is cost-effective but generates copper waste. Buchwald-Hartwig amination, though higher-yielding, requires expensive palladium catalysts.

- Green Chemistry : Microwave-assisted epoxide opening reduces reaction time (2 hours vs. 12 hours) and improves diol yield (80%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what are the critical challenges in achieving high yield and purity?

- Methodology : The synthesis involves multi-step reactions, including:

- Amide formation : Coupling the piperazine moiety with the chlorophenyl group using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Carbonylation : Introducing the methanone group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

- Hydroxypropoxy linkage : Achieved through nucleophilic substitution under alkaline conditions .

- Challenges :

- Stereochemical control of the hydroxypropoxy group, which impacts receptor binding .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted intermediates .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Analytical techniques :

- NMR (1H/13C) : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and hydroxypropoxy (δ 4.1–4.3 ppm) groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 444.6 [M+H]+) .

- X-ray crystallography : Resolve stereochemistry; similar compounds show monoclinic crystal systems (e.g., P21/c) with Z=4 .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its biological activity, and how are confounding variables minimized?

- Assays :

- Radioligand binding : Compete with [3H]-spiperone for dopamine D2/D3 receptors (IC50 reported for analogues: 12–45 nM) .

- Functional cAMP assays : Transfected HEK-293 cells to assess inverse agonism (EC50 values correlated with substituent electronegativity) .

- Controls : Include reference antagonists (e.g., haloperidol) and vehicle-only groups. Use triplicate measurements to reduce variability .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact receptor binding affinity and selectivity?

- Key findings :

- Chlorophenyl vs. methoxyphenyl : Chlorine enhances D2 affinity (ΔpIC50 = 0.8) due to hydrophobic interactions .

- Piperazine N-substituents : Methyl groups reduce off-target serotonin receptor binding (Ki ratio D2/5-HT2A increases from 1.2 to 4.5) .

Q. What computational strategies predict its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

- Approaches :

- logP calculation : HPLC-derived logP values (e.g., 3.2 ± 0.1) correlate with BBB permeability .

- P-glycoprotein efflux : MD simulations (AMBER force field) predict substrate specificity using transmembrane domain models .

Contradiction Resolution & Best Practices

Q. How can researchers resolve discrepancies in reported biological activity across studies?

- Steps :

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, ligand concentration).

- Purity validation : HPLC purity >95% (λ = 254 nm, C18 column) to exclude impurities as confounding factors .

- Meta-analysis : Pool data from analogues (e.g., bromo/methoxy derivatives) to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.